Mirin is a traditional Japanese sweet rice wine seasoning used for cooking. [] It is produced through a fermentation process involving glutinous rice, rice koji (steamed rice cultivated with Aspergillus oryzae), and shochu (distilled alcohol). [] The fermentation process is characterized by saccharification and aging of the glutinous rice facilitated by the enzymatic activity of rice koji, leading to the breakdown of starch and protein. [] This process results in a product rich in sugars, primarily glucose, contributing to Mirin's sweet taste. [] Mirin is categorized as a liquor seasoning under the Japanese Liquor Tax Law, requiring an extract content of 40% or more and an alcohol content of less than 15%. []
As a food seasoning, Mirin's mechanism of action is primarily based on its chemical composition and how its components interact with other food ingredients during cooking. Its sweetness, primarily derived from glucose, enhances the flavor of dishes. [, ] The amino acids and organic acids present contribute to the umami taste and depth of flavor. []
Mirin is a clear, viscous liquid with a sweet taste and a characteristic aroma. [] Its physical and chemical properties are influenced by the production process, ingredients, and aging conditions. Key properties include:
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